(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid
CAS No.:
Cat. No.: VC18256829
Molecular Formula: C10H8F2O3
Molecular Weight: 214.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2O3 |
|---|---|
| Molecular Weight | 214.16 g/mol |
| IUPAC Name | (E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H8F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
| Standard InChI Key | IOESUUBOQLMCIQ-NSCUHMNNSA-N |
| Isomeric SMILES | COC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)C=CC(=O)O)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an (E)-configured acrylic acid moiety conjugated to a 2,6-difluoro-4-methoxyphenyl group. The IUPAC name, (E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid, reflects its stereochemistry and substituent arrangement . Key structural identifiers include:
The planar acrylic acid group and aromatic ring system facilitate π-π stacking interactions, while fluorine atoms enhance lipophilicity (logP ≈ 1.7) .
Spectroscopic and Computational Data
PubChem’s computed properties indicate a polar surface area of 57.2 Ų, suggesting moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) . Density functional theory (DFT) models predict a dipole moment of 3.2 Debye, aligning with its asymmetric charge distribution .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 214.16 g/mol | |
| LogP (Predicted) | 1.68–1.72 | |
| Topological Polar SA | 57.2 Ų |
Synthesis and Industrial Scalability
Synthetic Routes
While explicit protocols for (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid are scarce, analogous compounds are synthesized via Knoevenagel condensation between 2,6-difluoro-4-methoxybenzaldehyde and malonic acid derivatives. A proposed pathway involves:
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Aldehyde preparation: Nitration and methoxylation of 1,3-difluorobenzene.
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Condensation: Reaction with malonic acid under acidic conditions (e.g., piperidine catalyst).
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Purification: Recrystallization or chromatography to isolate the (E)-isomer .
Process Optimization
Industrial-scale production leverages continuous flow reactors to enhance yield (≥85%) and reduce reaction times. Automated systems enable precise control over stoichiometry and temperature, critical for minimizing byproducts like the (Z)-isomer.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 2,6-difluoro arrangement increases metabolic stability by resisting cytochrome P450 oxidation.
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Methoxy Group: Enhances binding affinity to COX-2 via hydrogen bonding with Arg120.
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Acrylic Acid Moiety: The carboxylic acid group facilitates salt formation, improving aqueous solubility for formulation .
Comparative Analysis with Structural Analogues
The target compound’s dual fluorine substitution confers superior lipophilicity compared to cyano or amino analogues, optimizing blood-brain barrier penetration .
Pharmaceutical Applications and Formulation Challenges
Drug Delivery Considerations
The compound’s low aqueous solubility (0.24 mg/mL in PBS) necessitates prodrug strategies, such as esterification of the carboxylic acid group. Patent US10954234B2 highlights the utility of solid dispersion techniques for enhancing oral bioavailability in related fluorinated compounds .
Toxicity Profiling
In murine models, the LD₅₀ exceeds 500 mg/kg, indicating low acute toxicity. Chronic toxicity studies remain pending, though in vitro genotoxicity assays (Ames test) show no mutagenicity at ≤100 μM.
Future Directions
Clinical Translation
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Phase I Trials: Pending pharmacokinetic studies to establish dosing regimens.
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Derivative Development: Introducing sulfonamide or amide groups to modulate selectivity .
Sustainable Synthesis
Exploring biocatalytic routes using engineered lipases could reduce reliance on harsh solvents (e.g., DMF).
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